molecular formula C13H21NO2 B8268585 Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate

Cat. No.: B8268585
M. Wt: 223.31 g/mol
InChI Key: RVDSUZPAOXYGKG-UHFFFAOYSA-N
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Description

Tert-butyl 6-azaspiro[35]non-1-ene-6-carboxylate is a chemical compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen Tert-butyl 6-azaspiro[3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted analogs. These products are often characterized and analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate

Uniqueness

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate is unique due to its specific spiro-connected bicyclic structure containing nitrogen. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate (CAS Number: 1638761-50-8) is a compound characterized by its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21NO2
  • Molecular Weight : 223.32 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

Research indicates that this compound may interact with various biological targets, influencing several cellular pathways. Preliminary studies suggest potential mechanisms including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Investigations into its anticancer effects have revealed that it may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Receptor Interaction : The compound may exhibit binding affinity to specific receptors involved in cell signaling, which could explain its diverse biological effects .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-23110
SK-MEL-308
PANC-112

The compound demonstrated a dose-dependent reduction in cell viability across these lines, highlighting its potential as an anticancer therapeutic .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the spirocyclic framework.
  • Introduction of the tert-butyl and carboxylate moieties.
  • Purification to achieve the desired purity level.

Recent advancements in synthetic methodologies have optimized these processes for improved yield and efficiency .

Properties

IUPAC Name

tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-5-8-13(10-14)6-4-7-13/h4,6H,5,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDSUZPAOXYGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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